Home > Products > Screening Compounds P48390 > N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide
N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide -

N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide

Catalog Number: EVT-5535185
CAS Number:
Molecular Formula: C13H17NO2
Molecular Weight: 219.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide ((S)-17b)

  • Compound Description: (S)-17b is a potent inhibitor of human class I histone deacetylase (HDAC) isoforms. It demonstrates significant anticancer activity, particularly against human myelodysplastic syndrome (SKM-1) cells. [] (S)-17b induces G1 cell cycle arrest and apoptosis in SKM-1 cells and exhibits notable in vivo antitumor activity in SKM-1 xenograft models. [] The compound also exhibits a favorable pharmacokinetic profile and minimal metabolic differences across various species. []

2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide

  • Compound Description: This compound is a derivative of 1,3,4-thiadiazole, a class of compounds known for diverse applications, including biological activity, dyes, and semiconductor components. [] Molecular docking studies suggest this compound may act as a potential inhibitor of dihydrofolate reductase (DHFR). []

(R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI)

  • Compound Description: VNI is a potent inhibitor of protozoan sterol 14α-demethylase (CYP51), an enzyme crucial for sterol biosynthesis and a target for antifungal and antiparasitic drugs. [, ] VNI has shown promising results in curing Chagas disease. [, ]

4-[[(7R)-8-cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide

  • Compound Description: This compound is associated with novel hydrates and polymorphs, and is being investigated for its use as a potential drug, particularly for autoimmune diseases. [, ]

N-【1-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}piperidin-4-yl】-N-ethylbenzamide

  • Compound Description: This compound is a novel non-peptide antagonist of the CCR5 receptor, a protein involved in the immune system and a target for HIV treatment. []

N-(1-(benzo[d]thiazol-2-ylamino)-2,2,2-trichloroethyl)carboxamides

  • Compound Description: These compounds, particularly N-(1-(benzo[d]thiazol-2-ylamino)-2,2,2-trichloroethyl)-4-methylbenzamide, N-(1-(benzo[d]thiazol-2-ylamino)-2,2,2-trichloroethyl)-1-naphthamide, and N-(2,2,2-trichloro-1-((6-chlorobenzo[d]thiazol-2-yl)amino)ethyl)benzamide, are proposed as potential antagonists for the A2A receptor. [] Molecular docking studies show these derivatives outperform the known A2A antagonist ZM-241385 in binding affinity. [] They are also predicted to have low acute toxicity in rats and comply with Lipinski's rules for drug-likeness. []

N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (PB12)

  • Compound Description: PB12 exhibits high affinity and selectivity for the dopamine D4 receptor (D4R). [, ] This compound displays significantly higher selectivity for D4R over other dopamine receptor subtypes like D2R, and other receptors like serotonin 5-HT1A and adrenergic alpha1 receptors. []

N-ethyl-4-(pyridin-4-yl)benzamide Derivatives

  • Compound Description: This class of compounds has shown promise as potential inhibitors of Rho-associated kinase-1 (ROCK1). [] Inhibition of ROCK1 has therapeutic potential for cardiovascular diseases and neurological disorders. [] Molecular modeling studies, including docking, molecular dynamics, and 3D-QSAR, have been used to investigate the SAR of these compounds and design potentially more potent inhibitors. []

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (7w)

  • Compound Description: 7w is a potent and selective inhibitor of the glycine transporter 1 (GlyT1). [] It shows significant potential as a therapeutic agent for schizophrenia, exhibiting efficacy in rodent models without undesirable central nervous system side effects. []

N-[1-(7-tert-Butyl-1H-indol-3-ylmethyl)-2-(4-cyclopropanecarbonyl-3-methyl-piperazin-1-yl)-2-oxo-ethyl]-4-nitro-benzamide (SP-10)

  • Compound Description: SP-10 is a promising benzamide derivative demonstrating potent in vitro inhibition of HIV-1 replication. [] It displays a unique mechanism of action, modifying actin dynamics to prevent viral entry into host cells. [] SP-10 also exhibits low toxicity compared to existing antiviral therapies. []

N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides

  • Compound Description: These compounds, particularly (R)-53 or AS-8112 (5-bromo-2-methoxy-6-methylaminopyridine-3-carboxamide), are potent antagonists of both serotonin 5-HT3 and dopamine D2 receptors. [] They have shown significant potential as broad antiemetic agents, effectively inhibiting emesis induced by cisplatin and morphine in animal models. []

4-(1H-imidazol-1-yl)-N-(2-(3-(4-methylbenzyl)ureido)ethyl)benzamide (IMUEB)

  • Compound Description: IMUEB is an imidazole derivative that has shown promising anticancer activity against A549 lung cancer cells. [] It inhibits cell proliferation, induces apoptosis, and reduces the migratory potential of A549 cells. [] IMUEB exerts its anticancer effects by inducing cell cycle arrest at the G1 phase and increasing the concentration of caspase-3. []

13. N-(2-(1-(3-Fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide (22a)* Compound Description: 22a is a potent and selective inhibitor of phospholipase D2 (PLD2). [] It exhibits an IC50 of 20 nM against PLD2, with a 75-fold selectivity over PLD1. [] This compound also has a favorable DMPK (drug metabolism and pharmacokinetics) profile. []* Relevance: While structurally distinct from N-[1-(tetrahydro-2-furanyl)ethyl]benzamide, 22a highlights the potential of exploring similar chemical scaffolds for developing selective PLD2 inhibitors, which could have therapeutic applications in various diseases, including cancer.

4-Chloro-3-[(3R)-(+)-5-chloro-1-(2,4-dimethoxybenzyl)-3-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]-N-ethyl-N-(3-pyridylmethyl)benzamide, hydrochloride (SSR126768A)

  • Compound Description: SSR126768A is a potent, selective, and orally active oxytocin (OT) receptor antagonist. [] It has shown promising results in preclinical studies for the prevention of preterm labor, demonstrating long-lasting inhibition of OT-induced uterine contractions and significant delay in parturition in animal models. []

N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl)benzamide monohydrochloride (JTC-801)

  • Compound Description: JTC-801 is a novel, nonpeptide, and orally active antagonist of the nociceptin/orphanin FQ (Noc/OFQ) receptor. [] It effectively blocks Noc/OFQ-induced pain responses, including allodynia and hyperalgesia, in animal models. [] JTC-801's selectivity and oral bioavailability make it a valuable tool for studying the role of the Noc/OFQ receptor in pain pathways and exploring its therapeutic potential. []

Properties

Product Name

N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide

IUPAC Name

N-[1-(oxolan-2-yl)ethyl]benzamide

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

InChI

InChI=1S/C13H17NO2/c1-10(12-8-5-9-16-12)14-13(15)11-6-3-2-4-7-11/h2-4,6-7,10,12H,5,8-9H2,1H3,(H,14,15)

InChI Key

YASBDOYYGZEVOL-UHFFFAOYSA-N

SMILES

CC(C1CCCO1)NC(=O)C2=CC=CC=C2

Canonical SMILES

CC(C1CCCO1)NC(=O)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.